(S)-3-((1H-imidazol-1-yl)methyl)piperidine
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Overview
Description
(S)-3-((1H-imidazol-1-yl)methyl)piperidine is a chiral compound featuring a piperidine ring substituted with an imidazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the piperidine and imidazole rings makes it a versatile scaffold for drug development and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((1H-imidazol-1-yl)methyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available (S)-piperidine-3-carboxylic acid.
Formation of the Intermediate: The carboxylic acid is converted to the corresponding amine via reduction, often using reagents like lithium aluminum hydride (LiAlH4).
Imidazole Introduction: The amine is then reacted with an imidazole derivative, such as 1-chloromethylimidazole, under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-3-((1H-imidazol-1-yl)methyl)piperidine serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
The compound is studied for its potential as a ligand in coordination chemistry, where it can form stable complexes with metal ions. These complexes are of interest for their catalytic properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the chemical industry, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-((1H-imidazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((1H-pyrazol-1-yl)methyl)piperidine: Similar structure but with a pyrazole ring instead of an imidazole ring.
(S)-3-((1H-triazol-1-yl)methyl)piperidine: Contains a triazole ring, offering different electronic properties.
Uniqueness
(S)-3-((1H-imidazol-1-yl)methyl)piperidine is unique due to the presence of the imidazole ring, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific interactions with biological targets or metal ions.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
(3S)-3-(imidazol-1-ylmethyl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-2-9(6-10-3-1)7-12-5-4-11-8-12/h4-5,8-10H,1-3,6-7H2/t9-/m0/s1 |
InChI Key |
KFQCTIRXHQSXEZ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)CN2C=CN=C2 |
Canonical SMILES |
C1CC(CNC1)CN2C=CN=C2 |
Origin of Product |
United States |
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